molecular formula C13H11Cl2NO2S B285911 3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide

3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B285911
M. Wt: 316.2 g/mol
InChI Key: OWRCFNXPMWUZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been widely used in scientific research due to its unique chemical properties. This compound is synthesized using a simple and efficient method, making it readily available for laboratory experiments. DCMPS has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. This enzyme plays a key role in the regulation of pH in various tissues, and inhibition of carbonic anhydrase can lead to changes in pH that can affect various physiological processes. 3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide has also been shown to inhibit the growth of certain cancer cells, although the mechanism of action in this case is not fully understood.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in pH and affect various physiological processes. 3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide has also been shown to inhibit the growth of certain cancer cells, although the mechanism of action in this case is not fully understood. In addition, 3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. It is also soluble in organic solvents, making it easy to work with in the lab. However, there are also limitations to using 3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, it has been shown to have some cytotoxic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for further research on 3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide. One area of research is to further explore its potential as an inhibitor of carbonic anhydrase and its potential therapeutic applications. Another area of research is to study its mechanism of action in inhibiting the growth of certain cancer cells. Additionally, further research can be done to explore its potential as an anti-inflammatory agent and its effects on various inflammatory diseases. Finally, more research can be done to explore the limitations of using 3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments and to develop new methods for studying its long-term effects.

Synthesis Methods

3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide is synthesized using a simple and efficient method that involves the reaction of 3,4-dichloroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by purification using column chromatography. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide has been widely used in scientific research due to its unique chemical properties. It has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide has been used as a starting material for the synthesis of other sulfonamide compounds that have potential therapeutic applications. It has also been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme that plays a key role in various physiological processes.

properties

Molecular Formula

C13H11Cl2NO2S

Molecular Weight

316.2 g/mol

IUPAC Name

3,4-dichloro-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11Cl2NO2S/c1-9-4-2-3-5-13(9)16-19(17,18)10-6-7-11(14)12(15)8-10/h2-8,16H,1H3

InChI Key

OWRCFNXPMWUZJR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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